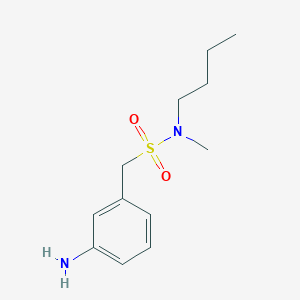
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide is an organic compound with a complex structure that includes an aminophenyl group, a butyl group, a methyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with butylamine and methylamine in the presence of a sulfonyl chloride reagent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable reagents and catalysts to ensure consistency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group.
Aplicaciones Científicas De Investigación
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-aminophenyl)benzonitrile: This compound has a similar aminophenyl group but differs in its other substituents.
1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea: Another compound with an aminophenyl group, but with different functional groups attached.
Uniqueness
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H20N2O2S |
|---|---|
Peso molecular |
256.37 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-3-4-8-14(2)17(15,16)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10,13H2,1-2H3 |
Clave InChI |
UFYSHAAOYKUGHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)S(=O)(=O)CC1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
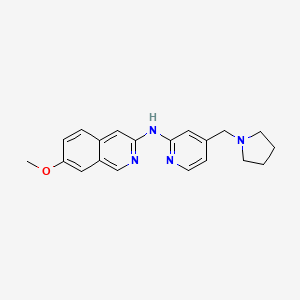
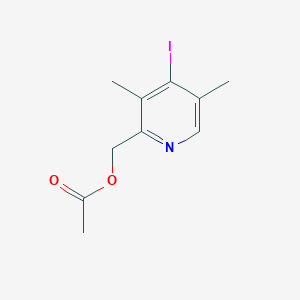
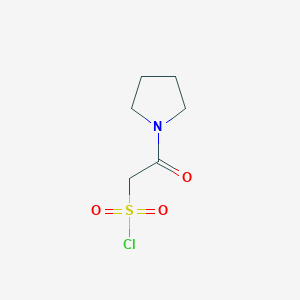
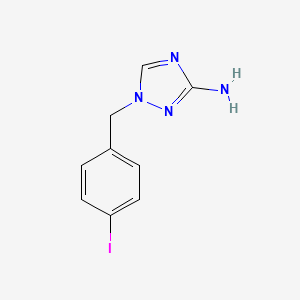
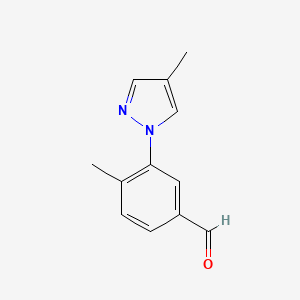
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

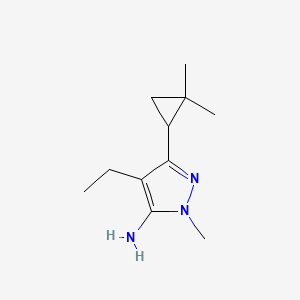

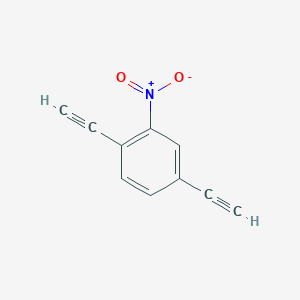
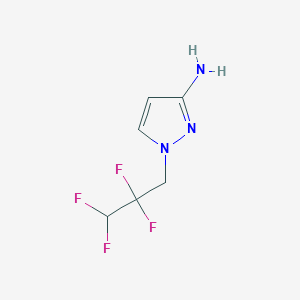
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
